6-Chloro-2-fluoro-8-methyl-9H-purine
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Overview
Description
6-Chloro-2-fluoro-8-methyl-9H-purine is a synthetic organic compound belonging to the class of purines and purine derivatives. These compounds are characterized by a pyrimidine ring fused to an imidazole ring, forming a heterocyclic aromatic structure. The presence of chlorine, fluorine, and methyl groups at specific positions on the purine ring imparts unique chemical and biological properties to this compound .
Preparation Methods
The synthesis of 6-Chloro-2-fluoro-8-methyl-9H-purine typically involves multi-step organic reactions. One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-aminopurine followed by fluorodediazoniation in aqueous fluoroboric acid . The reaction conditions often require careful control of temperature and pH to achieve high yields and purity. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
6-Chloro-2-fluoro-8-methyl-9H-purine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution (S_NAr) reactions, where the chlorine or fluorine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions: Typical reagents include amines, thiols, and other nucleophiles, often under basic conditions or in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific nucleophile used.
Scientific Research Applications
6-Chloro-2-fluoro-8-methyl-9H-purine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-2-fluoro-8-methyl-9H-purine involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The compound can act as a competitive inhibitor, binding to the active site of the enzyme and preventing the normal substrate from binding . This inhibition can disrupt cellular processes, leading to the desired therapeutic effects in medical applications .
Comparison with Similar Compounds
6-Chloro-2-fluoro-8-methyl-9H-purine can be compared to other fluorinated purines, such as:
2-Fluoro-6-chloropurine: Similar in structure but lacks the methyl group at the 8-position.
6-Chloro-8-methyl-9H-purine: Similar but lacks the fluorine atom at the 2-position.
2-Fluoro-8-methylpurine: Similar but lacks the chlorine atom at the 6-position.
The unique combination of chlorine, fluorine, and methyl groups in this compound imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H4ClFN4 |
---|---|
Molecular Weight |
186.57 g/mol |
IUPAC Name |
6-chloro-2-fluoro-8-methyl-7H-purine |
InChI |
InChI=1S/C6H4ClFN4/c1-2-9-3-4(7)11-6(8)12-5(3)10-2/h1H3,(H,9,10,11,12) |
InChI Key |
OZIWTUHXNSLARL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C(=NC(=N2)F)Cl |
Origin of Product |
United States |
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